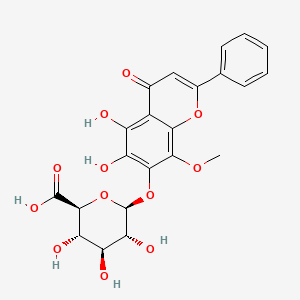

5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20O12 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H20O12/c1-31-20-17-11(9(23)7-10(32-17)8-5-3-2-4-6-8)12(24)14(26)18(20)33-22-16(28)13(25)15(27)19(34-22)21(29)30/h2-7,13,15-16,19,22,24-28H,1H3,(H,29,30)/t13-,15-,16+,19-,22+/m0/s1 |

InChI Key |

UDDKPQBVOBXALG-IMIGJDJTSA-N |

Isomeric SMILES |

COC1=C2C(=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4 |

Canonical SMILES |

COC1=C2C(=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Flavone Glucuronide Production in Scutellaria baicalensis: A Technical Guide to the Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellaria baicalensis, commonly known as Baikal skullcap, is a medicinal plant renowned for its production of unique 4'-deoxyflavone glucuronides, such as baicalin (B1667713) and wogonoside. These compounds exhibit a wide range of pharmacological activities, making them of significant interest for drug development. This technical guide provides an in-depth exploration of the intricate biosynthesis pathway of these valuable secondary metabolites. We will dissect the two distinct, organ-specific pathways for flavone (B191248) synthesis, detail the key enzymatic players and their genetic underpinnings, present available quantitative data on metabolite distribution, and provide an overview of the experimental protocols utilized to elucidate this complex metabolic network. The included diagrams, generated using Graphviz, offer a clear visual representation of the metabolic and experimental workflows.

Introduction

The medicinal properties of Scutellaria baicalensis are largely attributed to its specialized flavones, particularly the 4'-deoxyflavones baicalein (B1667712) and wogonin (B1683318), and their corresponding 7-O-glucuronides, baicalin and wogonoside.[1][2] Unlike the more common flavonoids, these compounds lack a hydroxyl group at the 4' position of the B-ring, a structural feature that contributes to their unique biological activities.[1][2] The biosynthesis of these flavone glucuronides in S. baicalensis is a fascinating example of evolutionary metabolic engineering, involving two distinct pathways that operate in different parts of the plant.[1][3][4] This guide will illuminate the molecular machinery responsible for the production of these medicinally important compounds.

Two Distinct Biosynthesis Pathways

Scutellaria baicalensis has evolved two separate pathways for flavone biosynthesis, one active in the aerial parts of the plant and a distinct, more recently evolved pathway that is specific to the roots.[1][3][4]

The Aerial Pathway: Synthesis of 4'-Hydroxyflavones

In the leaves and stems of S. baicalensis, the biosynthesis of flavones follows the general phenylpropanoid pathway to produce 4'-hydroxyflavones like scutellarein (B1681691) and its glucuronide, scutellarin (B1681692).[3][4] This pathway starts with the amino acid phenylalanine and proceeds through the intermediate naringenin (B18129).[3][4]

The Root-Specific Pathway: Synthesis of 4'-Deoxyflavone Glucuronides

The roots of S. baicalensis are the primary site for the synthesis of the medicinally prized 4'-deoxyflavones.[1][2] This specialized pathway also begins with phenylalanine but diverges to produce the 4'-deoxyflavanone, pinocembrin (B1678385), which serves as the key precursor for baicalein and wogonin.[2][4] These aglycones are then subjected to glucuronidation to form their respective glucuronides.[1][3]

Key Enzymes and Genes in the Biosynthesis of Flavone Glucuronides

The biosynthesis of flavone glucuronides in S. baicalensis is a multi-step process catalyzed by a series of enzymes, each encoded by specific genes. The key enzymes and their roles are outlined below.

Table 1: Key Enzymes in the Flavone Glucuronide Biosynthesis Pathway of Scutellaria baicalensis

| Enzyme | Abbreviation | Gene Name(s) | Function | Pathway |

| Phenylalanine Ammonia-Lyase | PAL | SbPAL | Catalyzes the deamination of phenylalanine to cinnamic acid.[1][3] | Both |

| Cinnamate-4-Hydroxylase | C4H | SbC4H | Hydroxylates cinnamic acid to p-coumaric acid.[3][4] | Aerial |

| 4-Coumarate:CoA Ligase | 4CL | Sb4CL | Activates p-coumaric acid to p-coumaroyl-CoA.[3][4] | Aerial |

| Cinnamate-CoA Ligase-Like 7 | CLL-7 | SbCLL-7 | Specifically activates cinnamic acid to cinnamoyl-CoA in the root pathway.[2][4] It exhibits a lower Km and higher Vmax/Km for cinnamic acid compared to other CLLs.[2] | Root-Specific |

| Chalcone (B49325) Synthase | CHS | SbCHS-1, SbCHS-2 | Catalyzes the condensation of p-coumaroyl-CoA (aerial) or cinnamoyl-CoA (root) with three molecules of malonyl-CoA to form chalcones.[2][3] SbCHS-2 is root-specific.[2][3] | Both |

| Chalcone Isomerase | CHI | SbCHI | Catalyzes the isomerization of chalcone into a flavanone (B1672756) (naringenin in aerial parts, pinocembrin in roots).[3][4] | Both |

| Flavone Synthase II | FNSII | SbFNSII-1, SbFNSII-2 | Catalyzes the conversion of flavanones to flavones. SbFNSII-1 converts naringenin to apigenin (B1666066) (aerial), while SbFNSII-2 specifically converts pinocembrin to chrysin (B1683763) (root).[2] | Both |

| Flavone 6-Hydroxylase | F6H | SbF6H | Hydroxylates chrysin at the 6-position to produce baicalein.[2][3] | Root-Specific |

| Flavone 8-Hydroxylase | F8H | SbF8H | Hydroxylates chrysin at the 8-position to produce norwogonin (B192581).[2][3] | Root-Specific |

| Phenylpropanoid and Flavonoid O-Methyltransferases | PFOMT | SbPFOMT | Methylates norwogonin to produce wogonin.[4] | Root-Specific |

| UDP-glucuronate:baicalein 7-O-glucuronosyltransferase | UBGAT/UGAT | SbUBGAT | Transfers a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of baicalein and wogonin to form baicalin and wogonoside, respectively.[1][2][3] | Root-Specific |

Quantitative Data

Table 2: Concentration of Major Flavones in Different Tissues of Scutellaria baicalensis

| Compound | Root (µmol/g fresh weight) | Stem (µmol/g fresh weight) | Leaf (µmol/g fresh weight) |

| Baicalin | 32.81 ± 2.22 | Not Detected | Not Detected |

| Baicalein | 0.20 ± 0.03 | Not Detected | Not Detected |

| Wogonoside | Not provided | Not Detected | Not Detected |

| Wogonin | Not provided | Not Detected | Not Detected |

| Scutellarin | Not Detected | Not provided | Not provided |

| Scutellarein | Not Detected | Not provided | Not provided |

| Apigenin 7-G | Not Detected | Not provided | Not provided |

| Chrysin 7-G | 0.08 ± 0.01 | Not Detected | Not Detected |

Data adapted from a study on metabolite profiling of Scutellaria species.[5] "Not provided" indicates that the data was not available in the cited source. "Not Detected" indicates the compound was not found in that tissue.

Experimental Protocols

The elucidation of the flavone glucuronide biosynthesis pathway in S. baicalensis has been made possible through a combination of advanced experimental techniques.

Flavonoid Extraction and Quantification

A common method for the extraction and quantification of flavonoids from S. baicalensis tissues involves the following steps:

-

Sample Preparation: Plant tissues (e.g., roots, stems, leaves) are freeze-dried and ground into a fine powder.[4]

-

Extraction: The powdered tissue is extracted with a solvent, typically 70% methanol (B129727) or ethanol, often with the aid of ultrasonication to enhance extraction efficiency.[4][6]

-

Quantification: The extracted flavonoids are quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[1][7] A standard colorimetric assay can also be used for the determination of total flavonoid content.[6]

Transcriptome Analysis (RNA-seq)

Transcriptome analysis is crucial for identifying the genes involved in the biosynthesis pathway.

-

RNA Extraction: Total RNA is isolated from different tissues of S. baicalensis using a suitable kit (e.g., TRIzol).[4][8]

-

Library Construction and Sequencing: RNA-seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform like Illumina.[4][8]

-

Data Analysis: The sequencing reads are assembled and annotated to identify unigenes. The expression levels of these genes are then quantified and compared across different tissues to identify genes that are specifically upregulated in tissues with high flavonoid accumulation.[4][8]

Hairy Root Culture

Hairy root cultures provide a valuable in vitro system for studying the root-specific biosynthesis pathway and for producing flavonoids.

-

Induction of Hairy Roots: Explants from sterile S. baicalensis plantlets are infected with Agrobacterium rhizogenes.[9]

-

Establishment of Cultures: The induced hairy roots are grown on a hormone-free solid or in a liquid medium (e.g., Gamborg B5 medium).[9][10]

-

Analysis: The growth of the hairy roots and the production of flavonoids are monitored over time. These cultures can also be used for gene function studies, such as RNA interference (RNAi) or overexpression experiments, to confirm the role of specific genes in the pathway.[2][11]

Visualizing the Pathways and Workflows

Biosynthesis Pathways

Caption: Biosynthesis pathways of flavones in aerial parts and roots of S. baicalensis.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for elucidating the flavone biosynthesis pathway.

Conclusion and Future Directions

The biosynthesis of flavone glucuronides in Scutellaria baicalensis is a well-defined yet complex process involving two distinct, organ-specific pathways. Significant progress has been made in identifying the key enzymes and their corresponding genes, providing a solid foundation for metabolic engineering and synthetic biology approaches to enhance the production of these valuable compounds. Future research should focus on several key areas:

-

Enzyme Kinetics: Detailed kinetic characterization of all enzymes in the pathway is needed to develop accurate metabolic models for targeted engineering.

-

Regulatory Networks: A deeper understanding of the transcriptional regulation of the pathway, including the roles of various transcription factors, will be crucial for manipulating flavonoid production.

-

Subcellular Localization: Investigating the subcellular localization of the biosynthetic enzymes will provide insights into the organization and efficiency of the metabolic flux.

-

Synthetic Biology: Leveraging the knowledge of the pathway to engineer microbial hosts for the sustainable and scalable production of baicalin, wogonoside, and other valuable flavones from S. baicalensis.

By continuing to unravel the complexities of this fascinating biosynthetic pathway, researchers and drug development professionals can unlock the full therapeutic potential of the unique flavonoids produced by Scutellaria baicalensis.

References

- 1. Frontiers | Root-specific flavones and critical enzyme genes involved in their synthesis changes due to drought stress on Scutellaria baicalensis [frontiersin.org]

- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 3. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deep Sequencing of the Scutellaria baicalensis Georgi Transcriptome Reveals Flavonoid Biosynthetic Profiling and Organ-Specific Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hairy Root Cultures as a Source of Polyphenolic Antioxidants: Flavonoids, Stilbenoids and Hydrolyzable Tannins - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide

An In-Depth Technical Guide to 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound. This flavonoid glycoside, isolated from the roots of Scutellaria baicalensis, is a subject of interest for its potential pharmacological activities. This document consolidates known information on its physicochemical properties, and outlines general experimental approaches for its isolation. While specific biological activity and signaling pathway data for this particular compound are limited, the broader context of flavonoid activity from Scutellaria baicalensis is discussed.

Chemical Structure and Properties

This compound is a flavonoid glycoside with the molecular formula C₂₂H₂₀O₁₂ and a molecular weight of 476.39 g/mol .[1] It belongs to the flavone (B191248) class of compounds, which are characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The structure consists of a flavone backbone with hydroxyl groups at positions 5 and 6, a methoxy (B1213986) group at position 8, and a glucuronic acid moiety attached at the 7-O position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₁₂ | [1] |

| Molecular Weight | 476.39 g/mol | [1] |

| Class | Flavonoid Glycoside | [1] |

| Natural Source | Scutellaria baicalensis | [1] |

Experimental Protocols

Isolation and Purification from Scutellaria baicalensis

Specific, detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly available literature. However, general methods for the separation of flavonoids from the roots of Scutellaria baicalensis can be adapted. These methods typically involve solvent extraction followed by chromatographic separation.[2][3]

2.1.1. General Extraction Method

A common procedure for extracting flavonoids from dried and powdered roots of Scutellaria baicalensis involves the use of methanol (B129727).[2]

-

Step 1: Extraction. A 10 g portion of dried, powdered root material is extracted three times with 100 mL of methanol for 15 minutes at 60°C.

-

Step 2: Filtration. The resulting solution is filtered through Whatman No. 1 filter paper.

-

Step 3: Re-extraction. The remaining solid residue is re-extracted twice more with methanol to ensure complete extraction of flavonoids.

-

Step 4: Evaporation. The combined methanolic extracts are evaporated to dryness under vacuum at 40°C.

-

Step 5: Storage. The resulting crude extract is stored at 4°C.

2.1.2. Chromatographic Separation

Further purification of the crude extract to isolate individual flavonoid glycosides like this compound typically employs various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are commonly used for the separation of flavonoids from Scutellaria baicalensis.[3] A semi-preparative HPLC method using a RP-18 column is a viable approach for isolating specific flavonoids.[2]

-

Column: Reversed-phase C18 (RP-18)

-

Mobile Phase: A mixture of methanol, water, and acetic acid is often used. The exact ratio may need to be optimized for the specific compound.

-

Detection: UV detection at a wavelength around 280 nm is suitable for flavonoids.

Due to the lack of a specific protocol, researchers would need to develop a gradient elution method and perform fraction collection followed by analytical techniques like LC-MS to identify the fraction containing this compound based on its molecular weight.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and associated signaling pathways of this compound are not available in the current body of scientific literature. However, the flavonoids isolated from Scutellaria baicalensis are known to possess a wide range of pharmacological effects, including antioxidative, antineoplastic, and anti-inflammatory properties.[4][5][6]

The biological activities of flavonoids are often attributed to their ability to modulate various signaling pathways. For instance, some flavonoids from Scutellaria baicalensis have been shown to influence pathways such as:

-

NF-κB signaling pathway: Involved in inflammation.

-

MAPK signaling pathway: Plays a role in cell proliferation, differentiation, and apoptosis.

-

JAK-STAT signaling pathway: Crucial for cytokine signaling.[7]

A related compound, 5,8-Dihydroxy-4',7-dimethoxyflavone, has been shown to induce heme oxygenase-1 (HO-1) expression through the ROS/p38 MAPK/Nrf2 signaling pathway, suggesting potential for treating heart fibrosis.[8] Another similar flavone, 5-Hydroxy-7-methoxyflavone, has been found to trigger mitochondrial-associated cell death in human colon carcinoma cells via reactive oxygen species (ROS) signaling.[9]

Given the structural similarities, it is plausible that this compound may exhibit similar biological activities and interact with related signaling pathways. However, dedicated experimental studies are required to confirm this.

Diagram 1: General Flavonoid Isolation Workflow

Caption: A generalized workflow for the isolation of flavonoids.

Diagram 2: Potential Signaling Pathways for Flavonoids

Caption: Plausible signaling pathways modulated by flavonoids.

Conclusion and Future Directions

This compound is a known constituent of Scutellaria baicalensis, a plant with a rich history in traditional medicine. While its basic chemical properties are established, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Definitive Structure Elucidation: Obtaining and publishing the confirmed 2D and 3D structures of the molecule.

-

Development of Specific Isolation Protocols: Creating and validating a detailed protocol for the efficient isolation and purification of this compound.

-

Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine its pharmacological profile, including its potential anti-inflammatory, antioxidant, and anticancer activities.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this flavonoid to understand its molecular targets.

Addressing these research gaps will be crucial in unlocking the potential therapeutic applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside that can be isolated from Scutellaria baicalensis. Flavonoids from this plant source are recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the known biological activities of the aglycone, 5,6-dihydroxyflavone, which serves as a proxy for the title compound due to the limited direct research on the glucuronidated form. It is generally understood that flavonoid glucuronides are the primary forms found in circulation after oral administration, which can then be metabolized to their aglycones to exert biological effects. This document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with its potential therapeutic applications.

Quantitative Biological Activity

The biological activities of 5,6-dihydroxyflavone, the aglycone of this compound, have been quantified in terms of its anti-inflammatory and antioxidant properties. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Biological Activity | Assay | Cell Line/System | Test Compound | IC50 / % Inhibition | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 5,6-dihydroxyflavone | 11.55 ± 0.64 µM | [1][2] |

| Antioxidant | Reactive Oxygen Species (ROS) Scavenging | LPS-stimulated RAW 264.7 macrophages | 5,6-dihydroxyflavone | 0.8310 ± 0.633 µM | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.[3]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution (0.2 mM in methanol (B129727) or ethanol)

-

Test compound (this compound or its aglycone) stock solution (e.g., 1 mg/mL in methanol or ethanol)

-

Positive control (e.g., Ascorbic acid, Quercetin)

-

Methanol or ethanol (B145695)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of DPPH by diluting the stock solution with methanol or ethanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm.

-

Prepare a series of dilutions of the test compound and positive control in methanol or ethanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Assay Protocol (Microplate Method):

-

Add 100 µL of the various concentrations of the test compound and positive control solutions to the appropriate wells of a 96-well plate.

-

Add 100 µL of methanol or ethanol to the blank wells.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.

-

Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity Assessment: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of TNF-α and IL-6 in cell culture supernatants.[4][5]

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

-

ELISA Protocol:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves the following steps:

-

Coating the plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokines.

-

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the detection of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression by Western blotting.[6][7][8]

Materials:

-

RAW 264.7 macrophage cells

-

LPS

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat RAW 264.7 cells with the test compound and/or LPS as described in the cytokine measurement protocol.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

-

Signaling Pathways

The anti-inflammatory effects of flavonoids, including 5,6-dihydroxyflavone, are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Flavonoids can inhibit this pathway at multiple points, primarily by inhibiting the activity of the IKK complex.[9][10][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the inflammatory response. It consists of three main subfamilies: p38, JNK, and ERK. Pro-inflammatory stimuli activate a cascade of kinases that ultimately lead to the phosphorylation and activation of transcription factors, which in turn regulate the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key kinases in the p38 and JNK pathways, thereby suppressing the downstream inflammatory response.[1][12]

Conclusion

While direct experimental data on this compound is limited, the available information on its aglycone, 5,6-dihydroxyflavone, strongly suggests potent anti-inflammatory and antioxidant activities. These effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related flavonoid compounds. Future studies should focus on directly evaluating the biological activities of the glucuronidated form to better understand its pharmacokinetic and pharmacodynamic properties.

References

- 1. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell signaling pathways step-by-step [mindthegraph.com]

- 6. researchgate.net [researchgate.net]

- 7. academy.miloa.eu [academy.miloa.eu]

- 8. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of TNFalpha-mediated NFkappaB activity by myricetin and other flavonoids through downregulating the activity of IKK in ECV304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Methoxyflavones: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for therapeutic applications has positioned flavonoids as a significant area of research. Among these, methoxyflavones—flavonoids characterized by the presence of one or more methoxy (B1213986) groups—have demonstrated a wide array of biological activities, with their antioxidant potential being of particular interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Methoxyflavones, as potent antioxidants, offer a promising avenue for the development of novel therapeutic agents to combat these conditions.

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of methoxyflavones, focusing on their structure-activity relationships, quantitative data from key assays, and detailed experimental protocols.

Structure-Activity Relationship of Methoxyflavones

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure.[1] Several structural features of methoxyflavones play a crucial role in their ability to scavenge free radicals and mitigate oxidative damage.

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are primary determinants of antioxidant activity. Hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The B-ring hydroxyl groups, particularly a catechol moiety (3',4'-dihydroxy), significantly enhance antioxidant capacity.[1][2]

-

Methoxy Groups: The presence and position of methoxy (-OCH₃) groups can modulate the antioxidant activity of flavonoids. Methoxy groups are electron-donating, which can increase the stability of the flavonoid radical formed after hydrogen donation.[3] Studies have shown that methoxylation can either enhance or attenuate the antioxidant effect depending on its position and the overall substitution pattern.[3][4] For instance, a methoxy group at the C7 position of the A-ring has been associated with enhanced anti-inflammatory and antioxidant activity.[5]

-

C2-C3 Double Bond and 4-Oxo Group: The double bond between carbons 2 and 3 in conjugation with the 4-oxo (carbonyl) group in the C-ring facilitates electron delocalization across the molecule. This feature is crucial for the stabilization of the flavonoid radical and contributes significantly to its antioxidant potential.[5]

The primary mechanisms by which flavonoids exert their antioxidant effects are:

-

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical.[3]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid donates an electron to the free radical, followed by the transfer of a proton.[3]

-

Sequential Proton-Loss Electron Transfer (SPLET): The flavonoid first loses a proton, and the resulting anion then donates an electron.[3]

Quantitative Data on Antioxidant Activity

The antioxidant activity of methoxyflavones is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

| Methoxyflavone Derivative | Assay | IC50 Value | Reference Compound |

| 3',4'-di-OCH3-flavone | DPPH | Inactive | α-Tocopherol (IC50 10.1 ± 1.3 μg/mL) |

| 7-OCH3-flavone | DPPH | Inactive | α-Tocopherol (IC50 10.1 ± 1.3 μg/mL) |

| 5,7-dimethoxyflavone | - | Content quantified, but specific IC50 not provided in the snippet. | - |

| 3-Methoxyflavone | - | Mentioned in studies, but specific IC50 not provided in the snippet. | - |

Note: The provided search results did not contain a comprehensive list of IC50 values for a wide range of methoxyflavones. The table reflects the limited quantitative data available in the snippets. Further targeted literature searches are recommended for specific methoxyflavone derivatives.

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are essential for the accurate and reproducible assessment of antioxidant activity. Below are detailed methodologies for two of the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compounds (methoxyflavones)

-

Positive control (e.g., Ascorbic Acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare stock solutions of the test methoxyflavones and the positive control in a suitable solvent. Create a series of dilutions from these stock solutions.

-

Reaction: Add a small volume of the sample solution (e.g., 100 µL) to the DPPH working solution (e.g., 2.9 mL).

-

Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[6] A blank containing only the solvent and DPPH solution is also measured.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[7]

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color.[7] In the presence of an antioxidant, the radical is reduced, and the solution loses its color. The decrease in absorbance is measured at approximately 734 nm.[7]

Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds (methoxyflavones)

-

Positive control (e.g., Trolox)

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare stock solutions and subsequent dilutions of the test methoxyflavones and the positive control.

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Mix thoroughly and incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and antioxidant mechanisms.

Conclusion

Methoxyflavones represent a promising class of flavonoids with significant in vitro antioxidant activity. Their efficacy is closely tied to their chemical structure, particularly the arrangement of hydroxyl and methoxy groups on the flavonoid backbone. The DPPH and ABTS assays are robust and reliable methods for quantifying this activity, providing valuable data for structure-activity relationship studies. The detailed protocols and workflows presented in this guide offer a standardized approach for researchers and drug development professionals to evaluate the antioxidant potential of novel methoxyflavone compounds, facilitating the discovery and development of new therapeutic agents for oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Molecular Actions of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide is a flavonoid glycoside naturally occurring in the medicinal plant Scutellaria baicalensis. While direct and extensive research on the specific mechanism of action of this glucuronidated flavonoid remains limited, this technical guide consolidates available information and extrapolates potential biological activities based on the known effects of its structural analogue, 5,6-dihydroxyflavone (B183487). This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing potential anti-inflammatory and antioxidant pathways, supported by data on related compounds.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. Scutellaria baicalensis (Baikal skullcap) is a prominent source of unique flavonoids, which are often present as glucuronides. Glucuronidation, a major metabolic process in plants and animals, significantly impacts the solubility, bioavailability, and biological activity of flavonoids. This compound is one such metabolite, and understanding its mechanism of action is crucial for exploring its therapeutic potential. Due to the scarcity of direct experimental data on this specific compound, this guide will focus on the established mechanisms of its aglycone, 5,6-dihydroxyflavone, to infer its likely biological targets and pathways.

Potential Mechanism of Action: Insights from 5,6-Dihydroxyflavone

The biological activity of a flavonoid glucuronide can be attributed to the glucuronide itself, or to its aglycone following enzymatic hydrolysis by β-glucuronidases in the body. Therefore, the mechanism of action of 5,6-dihydroxyflavone provides a strong indication of the potential bioactivity of its 7-O-glucuronide derivative.

Anti-Inflammatory Effects

Research on 5,6-dihydroxyflavone (5,6-DHF) has demonstrated its potential as an anti-inflammatory agent. Studies have shown that 5,6-DHF can suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-induced murine macrophages (RAW 264.7 cells)[1].

The primary anti-inflammatory mechanisms are believed to involve the modulation of key signaling pathways:

-

Inhibition of Nitric Oxide (NO) Production: 5,6-DHF has been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner[1].

-

Modulation of Inflammatory Signaling Pathways: Flavonoids are known to influence major inflammatory signaling cascades. It is plausible that 5,6-dihydroxyflavone, and by extension its glucuronide, may exert its effects through the downregulation of pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT)[1].

Antioxidant Activity

The antioxidant properties of flavonoids are well-documented and are often attributed to their ability to scavenge free radicals and chelate metal ions. The dihydroxy substitution at the 5 and 6 positions of the A-ring in 5,6-dihydroxyflavone forms a catechol-like moiety, which is known to contribute to potent antioxidant activity[1].

-

Radical Scavenging: The hydroxyl groups on the flavonoid skeleton can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components[1].

-

Induction of Antioxidant Enzymes: Flavonoids can also upregulate the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing indirect antioxidant effects[2].

Quantitative Data

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| 5,6-Dihydroxyflavone | LPS-induced NO Production | RAW 264.7 | IC50 | 11.55 ± 0.64 μM | [1] |

| 5,6-Dihydroxyflavone | Cytoplasmic ROS Production | RAW 264.7 | IC50 | 0.8310 ± 0.633 μM | [1] |

| 5,6-Dihydroxyflavone | Cytotoxicity | RAW 264.7 | CC50 | > 100 μM | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on studies of similar flavonoids that can be adapted for future research on this specific compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Reactive Oxygen Species (ROS) Assay

-

Principle: The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Signaling Pathway Visualization

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of its aglycone and other related flavonoids.

Caption: Potential inhibition of LPS-induced inflammatory pathways.

Caption: Potential direct and indirect antioxidant mechanisms.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. Based on the activities of its aglycone, it is hypothesized to possess anti-inflammatory and antioxidant properties through the modulation of key cellular signaling pathways, including NF-κB and MAPK, and through the scavenging of reactive oxygen species.

Future research should focus on isolating or synthesizing sufficient quantities of this specific glucuronide to perform direct biological assays. Key areas of investigation should include:

-

In vitro studies: to confirm its effects on inflammatory and oxidative stress markers in various cell lines.

-

Enzymatic assays: to identify specific protein targets and determine inhibitory constants.

-

Pharmacokinetic studies: to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to determine the extent of its in vivo conversion to the aglycone.

-

In vivo studies: to evaluate its efficacy and safety in animal models of inflammatory diseases or conditions associated with oxidative stress.

A thorough investigation into the mechanism of action of this compound will be essential to unlock its full therapeutic potential and to guide its development as a novel pharmacological agent.

References

A Technical Guide to the Bioactivity of Scutellaria baicalensis Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis Georgi, commonly known as Baikal skullcap, is a perennial herb whose root (Huang-Qin) is a fundamental component of traditional Chinese medicine. The therapeutic properties of this plant are largely attributed to its high concentration of flavonoids, a class of polyphenolic compounds.[1] The four most abundant and pharmacologically significant flavonoids are baicalin (B1667713), its aglycone baicalein (B1667712), wogonin (B1683318), and its glycoside wogonoside.[2] Extensive research has demonstrated that these molecules possess a wide array of bioactivities, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, making them attractive candidates for modern drug development.[5]

This technical guide provides a consolidated review of the bioactivity of Scutellaria baicalensis flavonoids. It summarizes quantitative data from key in vitro studies, details the mechanisms of action through signaling pathway diagrams, and provides protocols for benchmark experimental assays used in their evaluation.

Anti-inflammatory and Antioxidant Activities

The flavonoids from S. baicalensis are renowned for their ability to mitigate inflammation and oxidative stress, which are underlying factors in numerous chronic diseases.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][8] Baicalein and wogonin, in particular, have been shown to interfere with this pathway at multiple points, such as by preventing the degradation of the inhibitory protein IκBα, thereby blocking NF-κB's translocation to the nucleus.[9][10]

Quantitative Data: Anti-inflammatory and Antioxidant Effects

The following table summarizes the inhibitory concentrations (IC50) and scavenging capabilities of key flavonoids from various in vitro studies.

| Flavonoid | Assay Type | Cell Line / System | Bioactivity Metric | IC50 Value / Result |

| Baicalein | NO Production Inhibition | LPS-stimulated RAW 264.7 | Inhibition of Nitric Oxide | 5-25 µM (conc. dependent)[9] |

| Wogonin | NO Production Inhibition | LPS-stimulated RAW 264.7 | Inhibition of Nitric Oxide | 5-50 µM (conc. dependent)[9] |

| Baicalin | IL-6 Production Inhibition | LPS-stimulated THP-1 | Cytokine Inhibition | 578 µg/mL[11] |

| Baicalein | IL-6 Production Inhibition | LPS-stimulated THP-1 | Cytokine Inhibition | 88 µg/mL[11] |

| Baicalin | DPPH Radical Scavenging | Cell-free | Antioxidant Capacity | ~17 µM[11] |

| Baicalein | DPPH Radical Scavenging | Cell-free | Antioxidant Capacity | ~4 µM[11] |

Anticancer Activity

The flavonoids of S. baicalensis exhibit significant anticancer properties, acting through mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[12][13] These effects have been observed across a wide range of cancer cell lines.[3][14]

Mechanism of Action: Induction of Apoptosis

One of the primary anticancer mechanisms is the induction of apoptosis. Baicalein and wogonin can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase enzymes (like Caspase-3), which execute cell death.

Quantitative Data: In Vitro Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values of S. baicalensis flavonoids against various human cancer cell lines.

| Flavonoid | Cancer Cell Line | Cancer Type | IC50 Value (µM) |

| Baicalein | OVCAR-3 | Ovarian | 25 - 40[14] |

| Baicalin | OVCAR-3 | Ovarian | 45 - 55[14] |

| Wogonin | General | Most tested lines | 10 - 50[3] |

| Baicalein | General | Most tested lines | 10 - 50[3] |

| Baicalin | General | Most tested lines | 10 - 50[3] |

Neuroprotective Effects

Baicalin and baicalein have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[16][17] Their mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and preventing apoptosis in neuronal cells.[15][18]

Mechanism of Action: Neuroinflammation and Apoptosis Inhibition

In neurodegenerative models, such as those induced by amyloid-beta (Aβ) peptide, flavonoids can suppress neuronal damage.[19] Baicalin has been shown to inhibit the GSK3β/NF-κB/NLRP3 inflammasome pathway, reducing the production of inflammatory cytokines and preventing neuronal apoptosis.[18] Both baicalin and baicalein protect against Aβ-induced toxicity by downregulating the NF-κB and MAPK signaling pathways.[17][19]

Experimental Protocols

Reproducible and standardized assays are critical for evaluating the bioactivity of natural compounds. Below are detailed protocols for two common assays cited in flavonoid research.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[21]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for adherence.[22]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test flavonoid. Include vehicle-only controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]

-

Incubation: Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C.[23]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20][23]

-

Absorbance Reading: Measure the absorbance spectrophotometrically at a wavelength between 550 and 600 nm (typically 570 nm).[20] A reference wavelength of >650 nm can be used to subtract background noise.[20]

DPPH Assay for Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of antioxidants.[24] The stable DPPH free radical has a deep purple color, which fades to yellow upon reduction by an antioxidant compound.[25][26]

-

Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[24] The solution should be freshly made and protected from light.

-

Sample Preparation: Prepare various dilutions of the test flavonoid and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[24]

-

Reaction: In a 96-well plate, mix a volume of the sample (e.g., 20 µL) with a larger volume of the DPPH working solution (e.g., 200 µL).[26] Include a control containing only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[24]

-

Absorbance Reading: Measure the absorbance at the characteristic wavelength of DPPH, which is typically around 517 nm.[25][26]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100[25] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.[24]

References

- 1. mdpi.com [mdpi.com]

- 2. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. THE ADVANCED BIOACTIVITY STUDIES OF SCUTELLARIA BAICALENSIS GEORGI AND ITS PHENOLIC COMPOUNDS | International Society for Horticultural Science [ishs.org]

- 5. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 9. Inhibitory effects of baicalein and wogonin on lipopolysaccharide-induced nitric oxide production in macrophages [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic effect of baicalein, wogonin and oroxylin A mixture: multistep inhibition of the NF-κB signalling pathway contributes to an anti-inflammatory effect of Scutellaria root flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Progress of Scutellaria baicalensis in the Treatment of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]

- 18. Baicalin exerts neuroprotective effects via inhibiting activation of GSK3β/NF-κB/NLRP3 signal pathway in a rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. protocols.io [protocols.io]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation

Effective documentation and comparison of experimental results are crucial. The following table provides a structured format for summarizing quantitative data obtained during the isolation and purification process. Researchers should populate this table with their experimental data for clear comparison across different batches or methodological variations.

| Parameter | Extraction | Column Chromatography (Fraction X) | Preparative HPLC (Final Product) | Purity Confirmation (Analytical HPLC) |

| Starting Material (g) | e.g., 1000 | - | - | - |

| Crude Extract Yield (g) | e.g., 50 | - | - | - |

| Fraction Yield (g) | - | e.g., 5 | - | - |

| Purified Compound Yield (mg) | - | - | e.g., 50 | - |

| Purity (%) | - | - | - | >95% |

| Retention Time (min) | - | - | e.g., 15.2 | e.g., 15.2 |

| Solvent System | e.g., 80% Methanol (B129727) | e.g., Ethyl Acetate (B1210297):Methanol gradient | e.g., Acetonitrile (B52724):Water with 0.1% Formic Acid | e.g., Acetonitrile:Water with 0.1% Formic Acid |

Experimental Protocols

This protocol describes a generalized yet detailed methodology for the isolation and purification of 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide from plant material.

Plant Material Preparation and Extraction

-

Grinding and Drying : Air-dry the plant material (e.g., roots of Scutellaria baicalensis) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction[2].

-

Solvent Extraction :

-

Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring[2].

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may not be suitable for thermolabile compounds[2][3].

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure maximum recovery of the target compound.

-

-

Solvent Evaporation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation by Liquid-Liquid Partitioning

-

Suspension : Suspend the crude extract in distilled water.

-

Partitioning : Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Fraction Collection : Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective fractionated extracts.

Chromatographic Purification

-

Stationary Phase : Pack a glass column with a suitable adsorbent, such as silica (B1680970) gel or polyamide powder[4][5]. Polyamide is often effective for the separation of flavonoids.

-

Sample Loading : Adsorb the ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution : Elute the column with a gradient of solvents. For a polyamide column, a gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80%) can be effective. For silica gel, a gradient of methanol in chloroform or ethyl acetate is commonly used[6].

-

Fraction Collection and Analysis : Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the target compound.

-

Column : Use a preparative reverse-phase C18 column.

-

Mobile Phase : A common mobile phase for flavonoid glycosides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[7].

-

Injection and Fractionation : Inject the enriched fraction from the column chromatography step. Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis : Analyze the purity of the collected fraction using analytical HPLC with a similar mobile phase on a C18 analytical column. Purity is typically determined by the peak area percentage at a specific wavelength (e.g., 280 nm or 350 nm)[4].

Structure Elucidation

Confirm the identity of the purified compound using spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern[7][8].

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.

Visualizations

The following diagrams illustrate the experimental workflow and the general structure of the target compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: General structure of a flavone glucuronide, illustrating the aglycone and the attached glucuronic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. auctoresonline.org [auctoresonline.org]

- 5. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. phcogj.com [phcogj.com]

- 7. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Quantification of Flavone Glucuronides in Plant Extracts by HPLC-MS/MS

Abstract

This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of flavone (B191248) glucuronides in plant extracts. Flavone glucuronides, common metabolites of flavonoids in plants, play a significant role in the biological activity of many botanical preparations. The described method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and accurate quantification. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This method is suitable for researchers, scientists, and drug development professionals working with phytochemicals and herbal medicine.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. In planta, flavonoids are often found as glycosides, with glucuronidation being a common conjugation. The direct quantification of these glucuronidated forms is crucial for understanding their bioavailability, metabolism, and overall contribution to the therapeutic effects of plant extracts. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note provides a comprehensive protocol for the extraction and quantification of flavone glucuronides from plant matrices.

Experimental Protocols

Sample Preparation

A critical step in the analysis of flavone glucuronides from plant extracts is the efficient extraction and cleanup of the sample to remove interfering substances.[3][4]

1.1. Extraction

-

Grinding: Dry the plant material (e.g., leaves, flowers, roots) at 40°C until a constant weight is achieved and grind into a fine powder.

-

Solvent Extraction:

-

Weigh 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol (B129727) in water.

-

Vortex for 1 minute, then sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Concentration: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.

1.2. Solid-Phase Extraction (SPE) Cleanup

For complex matrices, an SPE cleanup step is recommended to remove interfering compounds like chlorophyll (B73375) and primary metabolites.[5][6]

-

Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the flavone glucuronides with 5 mL of methanol.

-

Final Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. HPLC Conditions

The chromatographic separation is crucial for resolving isomeric flavone glucuronides.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 10.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 |

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Both positive and negative ionization modes can be effective, though negative mode is often preferred for phenolic compounds.[1][7] A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a key diagnostic feature.[5]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.[8][9][10]

3.1. Calibration Curve

Prepare a series of standard solutions of the target flavone glucuronides in the initial mobile phase at concentrations ranging from, for example, 1 to 1000 ng/mL. The calibration curve is constructed by plotting the peak area against the concentration.

3.2. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MRM Transitions and Collision Energies for Common Flavone Glucuronides

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Apigenin-7-O-glucuronide | 445.1 | 269.0 | 25 |

| Luteolin-7-O-glucuronide | 461.1 | 285.0 | 25 |

| Baicalin (Baicalein-7-O-glucuronide) | 445.1 | 269.0 | 30 |

| Wogonoside (Wogonin-7-O-glucuronide) | 459.1 | 283.0 | 30 |

| Scutellarin (Scutellarein-7-O-glucuronide) | 461.1 | 285.0 | 30 |

Table 2: Method Validation Summary

| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |

| Apigenin-7-O-glucuronide | >0.99 | 0.5 | 1.5 | 92.5 ± 4.1 | < 5 |

| Luteolin-7-O-glucuronide | >0.99 | 0.4 | 1.2 | 95.1 ± 3.8 | < 5 |

| Baicalin | >0.99 | 0.3 | 1.0 | 98.2 ± 2.5 | < 4 |

| Wogonoside | >0.99 | 0.3 | 1.0 | 97.5 ± 3.1 | < 4 |

| Scutellarin | >0.99 | 0.5 | 1.5 | 93.8 ± 4.5 | < 5 |

Visualization of Experimental Workflow

Caption: Experimental workflow for flavone glucuronide quantification.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of flavone glucuronides in plant extracts. The protocol is designed to be adaptable to a variety of plant matrices and target analytes. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results. This methodology will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Isolation and Determination of Flavones in Biological Samples Using Zinc Complexation Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Enzymatic Synthesis of Flavonoid Glucuronides: A Detailed Guide for Researchers

Application Notes and Protocols for the Synthesis, Purification, and Characterization of Flavonoid Glucuronides for Research and Drug Development.

The study of flavonoids and their metabolites is a rapidly growing field, driven by their potential therapeutic applications in areas such as neurology, oncology, and cardiovascular disease.[1][2][3] Glucuronidation is a key phase II metabolic process that significantly alters the bioavailability, solubility, and biological activity of flavonoids.[1][4] Access to pure flavonoid glucuronides is essential for in-depth pharmacological and toxicological research. However, chemical synthesis of these compounds is often complex, yielding multiple isomers and requiring extensive protection and deprotection steps.[1][4][5] Enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) offers a highly regioselective and efficient alternative, providing a direct route to specific flavonoid glucuronide isomers under mild, environmentally friendly conditions.[1][4][5]

This document provides detailed protocols for the enzymatic synthesis of flavonoid glucuronides using two primary approaches: in vitro enzymatic reaction and whole-cell biotransformation. These methods are applicable to a wide range of flavonoids and can be adapted for both small-scale research and larger-scale production.

Methods Overview

The enzymatic synthesis of flavonoid glucuronides relies on the catalytic activity of UGTs, which transfer a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a hydroxyl group on the flavonoid aglycone. The regioselectivity of the reaction is determined by the specific UGT enzyme used.[1][6]

In Vitro Enzymatic Synthesis

This approach involves the incubation of the flavonoid substrate with a purified or partially purified UGT enzyme and the co-substrate UDPGA in a suitable buffer system. This method offers precise control over reaction conditions and is ideal for enzyme characterization and small-scale synthesis.

Whole-Cell Biotransformation